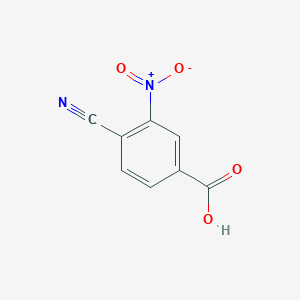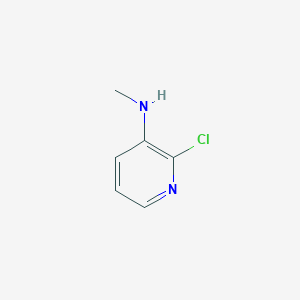
2-chloro-N-methylpyridin-3-amine
Vue d'ensemble
Description
2-Chloro-N-methylpyridin-3-amine is a chemical compound with the CAS Number: 40932-43-2. It has a molecular weight of 142.59 and is typically stored in a refrigerator . The compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of 2-chloro-N-methylpyridin-3-amine could potentially involve the reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines, could also be involved. Another possible method could involve nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of 2-chloro-N-methylpyridin-3-amine consists of a pyridine ring with a chlorine atom substituted at the 2-position and a methylamine group substituted at the 3-position .Physical And Chemical Properties Analysis
2-Chloro-N-methylpyridin-3-amine is a liquid at room temperature and is typically stored in a refrigerator. It has a molecular weight of 142.59 .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : 2-chloro-N-methylpyridin-3-amine is used in the synthesis of biologically active compounds such as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, and anticancer agents. It also plays a role in plant growth regulation and biology, including vision and ATP synthesis (B. Gangadasu, B. China Raju, V. Jayathirtha Rao, 2002).
Insecticide Synthesis : This compound is used in the synthesis of insecticides, showing efficacy in toxicity tests against aphids and in field trials for preventing BPH (plant hopper) infestation (陈向莹, 范芳芳, 夏佳美, 张千峰, 2016).
Study of Metabolism : 2-chloro-N-methylpyridin-3-amine has been studied for its metabolic conversion to the parent amine 2-amino-3-methylpyridine, which is important for understanding its behavior in biological systems (J. Gorrod, T. Altuntas, 1997).
Catalysis Research : This chemical is used in the synthesis of aroylthioureas, showing potential applications in catalysis, specifically in reactions involving aminopyridinato ligands (Liu Chang-chun, 2013).
Pharmaceutical Applications : It is used in the synthesis of the anti-infective agent nevirapine, indicating its significance in pharmaceutical research (Hu Yong-an, 2012).
Herbicidal Activity : Research on the herbicidal activity of compounds derived from 2-chloro-N-methylpyridin-3-amine demonstrates its potential in agricultural applications (Qingmin Wang, Hui Sun, Run-qiu Huang, 2004).
Material Science : This compound's ability to form complexes with metals like tantalum and its application in olefin polymerization also indicate its relevance in material science and engineering (A. Noor, W. Kretschmer, R. Kempe, 2006).
Synthesis of N-substituted Nicotinamides : It has been used in palladium-catalyzed aminocarbonylation reactions to create N-substituted nicotinamides, which are of biological importance (A. Takács, B. Jakab, A. Petz, L. Kollár, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which suggests that 2-chloro-n-methylpyridin-3-amine may have a similar range of targets .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Given the compound’s structural similarity to other pyridine derivatives, it may influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have high gi absorption and could potentially cross the blood-brain barrier . The compound may inhibit CYP1A2, which could impact its metabolism .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that 2-chloro-n-methylpyridin-3-amine may have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Propriétés
IUPAC Name |
2-chloro-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZKXXATBWGUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569394 | |
| Record name | 2-Chloro-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40932-43-2 | |
| Record name | 2-Chloro-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

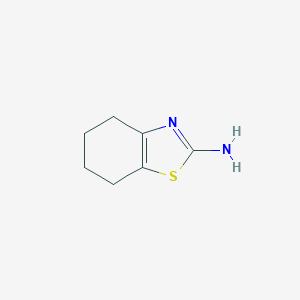
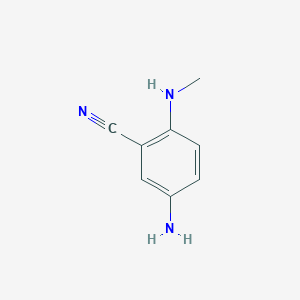
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
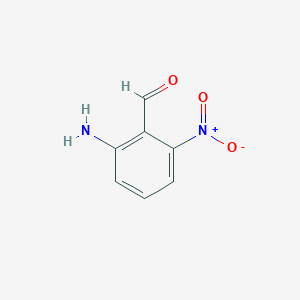
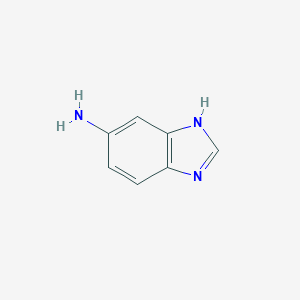

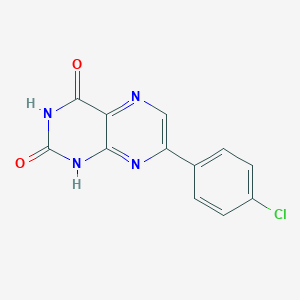

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)



